molecular formula C12H5Cl5O B14445566 1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene CAS No. 76621-13-1

1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene

Cat. No.: B14445566
CAS No.: 76621-13-1
M. Wt: 342.4 g/mol
InChI Key: QZWNZTBNKKZIBR-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is an organochlorine compound with a complex structure. It is a derivative of benzene, where chlorine atoms and a dichlorophenoxy group are substituted at specific positions on the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is typically synthesized through a multi-step process involving the chlorination of benzene derivatives. One common method involves the Sandmeyer reaction, where 3,5-dichloroaniline is converted to the desired product through a series of chlorination and substitution reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where benzene derivatives are treated with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of catalysts to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different chlorinated or dechlorinated compounds .

Scientific Research Applications

1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Trichlorobenzene
  • 1,2,4-Trichlorobenzene
  • 1,3,5-Trichlorobenzene

Comparison

1,3,5-Trichloro-2-(3,5-dichlorophenoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike its isomers, this compound has a higher degree of symmetry, leading to different reactivity and stability. Its unique structure also makes it suitable for specific applications where other isomers may not be as effective .

Properties

CAS No.

76621-13-1

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,3,5-trichloro-2-(3,5-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5H

InChI Key

QZWNZTBNKKZIBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)OC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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